2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid
Overview
Description
2-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is an organic compound that belongs to the class of benzoxazines. This compound is characterized by a benzene ring fused to an oxazine ring, which is further substituted with an acetic acid group. The unique structure of this compound makes it a valuable subject of study in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid typically involves the reaction of 2-aminophenols with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction is carried out in water at room temperature and results in the formation of the desired benzoxazine derivative . The reaction is highly regioselective and can produce both N-substituted and N-unsubstituted products depending on the reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and batch processing can enhance the efficiency and yield of the synthesis . Additionally, green chemistry approaches, such as the use of water as a solvent and metal-free catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: The acetic acid group can participate in substitution reactions, leading to the formation of esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation.
Major Products
The major products formed from these reactions include oxo derivatives, reduced benzoxazines, esters, and amides. These products can have different properties and applications depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity . Further research is needed to fully elucidate the detailed pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
- N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide
- 8-[2,4-dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoic acid ethyl ester
Uniqueness
2-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its significance in scientific research.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)5-7-6-14-9-4-2-1-3-8(9)11-7/h1-4,7,11H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZNXWOCCYEHDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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